N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Properties
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-5-pyridin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-6-30-17(3)18(16(2)27-30)15-29(4)24(32)22-23(19-11-9-10-14-25-19)31(28-26-22)20-12-7-8-13-21(20)33-5/h7-14H,6,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKRFGOJZVAMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(C)C(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole, pyridine, and triazole rings, followed by their coupling. Common reagents used in these reactions include hydrazines, aldehydes, and azides. Reaction conditions often involve the use of catalysts, such as copper or palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxides or other higher oxidation states.
Reduction: Conversion to lower oxidation states or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have been shown to possess antifungal activity against strains such as Candida albicans and Rhodotorula mucilaginosa, often outperforming traditional antifungal agents like fluconazole . The specific compound may exhibit similar or enhanced efficacy due to its unique structural features.
Antioxidant Properties
Compounds with similar structures have also been evaluated for their antioxidant activities. Studies suggest that these derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The radical scavenging activity can be quantitatively assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where higher activity indicates better antioxidant potential.
Cytotoxicity and Cancer Research
Recent studies have highlighted the cytotoxic effects of pyrazole derivatives on various cancer cell lines. For example, 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) were synthesized and tested for their anticancer properties against colorectal carcinoma cells . The compound's structure suggests potential interactions with biological targets involved in cancer progression.
Case Studies
Potential Therapeutic Uses
Given its promising biological activities, N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide could be explored further for therapeutic applications in:
- Infectious Diseases : As a potential antifungal agent.
- Cancer Treatment : Due to its cytotoxic properties against cancer cells.
- Oxidative Stress Disorders : As an antioxidant to mitigate oxidative damage.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, inhibiting or activating specific pathways, and leading to a biological response. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 1,2,3-Triazole-4-carboxamides
- Pyrazole derivatives
- Pyridine derivatives
Uniqueness
The uniqueness of N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups and ring systems. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Biological Activity
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound known for its diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 393.47 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₅O₂ |
| Molecular Weight | 393.47 g/mol |
| CAS Number | 1015845-57-4 |
| Purity | ≥ 98% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it acts as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Glycine Transporters : The compound has shown potential as a glycine transporter 1 (GlyT1) inhibitor, which may enhance synaptic transmission in the central nervous system .
- Modulation of Metabotropic Glutamate Receptors : It exhibits activity as a negative allosteric modulator (NAM) for mGluR2, influencing glutamate signaling and potentially offering therapeutic benefits for neuropsychiatric disorders .
Biological Activity and Therapeutic Potential
Recent studies have highlighted the compound's potential in various therapeutic areas:
Neuropharmacology
The compound's ability to modulate glutamate receptors suggests its use in treating conditions like schizophrenia and anxiety disorders. In vitro studies have demonstrated significant inhibition of glutamate-induced calcium mobilization in CHO cells expressing mGluR2, with an IC50 value of approximately 93 nM .
Anticancer Activity
Preliminary research indicates that the compound may possess anticancer properties through the inhibition of certain cancer cell lines. The specific mechanisms remain under investigation but may involve apoptosis induction and cell cycle arrest.
Case Studies
Several case studies illustrate the compound's efficacy across different biological systems:
- Neuropharmacological Studies : In a study involving rodent models, administration of the compound resulted in increased locomotor activity and reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent.
- Cancer Cell Line Testing : In vitro assays conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to controls, suggesting a need for further exploration into its anticancer mechanisms.
Q & A
Q. Q1. What are the established synthetic routes for triazole-pyrazole hybrids structurally related to the target compound?
Methodological Answer: Triazole-pyrazole hybrids can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or triazenylpyrazole precursor routes. For example:
- CuAAC approach : Reacting 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole with 1-ethynyl-4-methoxybenzene in THF/H₂O (50°C, 16 h) in the presence of CuSO₄ and sodium ascorbate yields 4-(4-methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole (61% yield after purification) .
- Triazenylpyrazole precursor method : Reacting (E)-1-(2-chloro-4-nitrophenyl)-3-(3,3-diisopropyltriaz-1-en-1-yl)-5-methyl-1H-pyrazole with arylacetylenes under optimized conditions can generate diverse triazole-pyrazole hybrids .
Q. Q2. How are pyrazole and triazole cores typically characterized in such compounds?
Methodological Answer: Key characterization techniques include:
- NMR spectroscopy : Distinct signals for pyrazole (C3/C5 methyl groups) and triazole (N-CH₃ and aromatic protons) substituents. For example, 1H NMR of 1-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole shows peaks at δ 2.35 (pyrazole-CH₃) and δ 3.85 (OCH₃) .
- X-ray crystallography : Used to resolve structural ambiguities, such as confirming the regiospecificity of triazole-pyrazole linkages .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized for higher yields in triazole-pyrazole hybrid synthesis?
Methodological Answer: Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. Bayesian optimization algorithms have outperformed manual methods in yield prediction for similar reactions .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction times for multi-step syntheses (e.g., diphenyldiazomethane derivatives) .
Q. Q4. What analytical challenges arise in distinguishing structural isomers of triazole-pyrazole hybrids?
Methodological Answer: Isomeric ambiguity (e.g., 1,4- vs. 1,5-triazole substitution) requires advanced techniques:
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of substituents. For example, NOE correlations between pyrazole-CH₃ and triazole protons confirm regiochemistry .
- High-resolution mass spectrometry (HRMS) : Differentiates isomers with identical molecular formulas but distinct fragmentation patterns .
Q. Q5. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking studies : Molecular docking against target proteins (e.g., kinases) using software like AutoDock Vina. Pyrazole and triazole moieties often engage in hydrogen bonding with active-site residues .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) based on substituent effects (e.g., 2-methoxyphenyl enhances solubility) .
Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies in reported synthetic yields for similar compounds?
Methodological Answer: Yield variations often stem from:
- Reagent purity : Impurities in CuSO₄ or sodium ascorbate can reduce catalytic efficiency in CuAAC reactions .
- Purification methods : Column chromatography vs. recrystallization impacts recovery rates. For example, triazole-pyrazole hybrids with polar groups (e.g., -CN) show lower yields (<50%) when purified via silica gel chromatography due to adsorption .
Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
